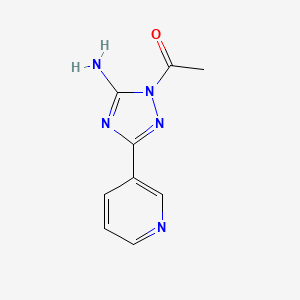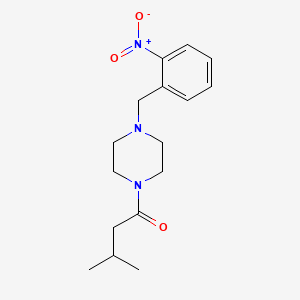![molecular formula C17H19Cl2NO B5741569 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide, also known as ACEA, is a selective agonist for the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. ACEA has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain management, neurological disorders, and cancer.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide acts as a selective agonist for the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide leads to a variety of physiological effects, including pain relief, reduction of anxiety and depression, and modulation of appetite and metabolism.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide in laboratory experiments has several advantages, including its high selectivity for the CB1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, its use is limited by its relatively short half-life and the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide, including the development of more potent and selective CB1 receptor agonists, investigation of its potential therapeutic applications in cancer treatment, and further elucidation of its mechanisms of action in the central nervous system. Additionally, the potential for off-target effects of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide warrants further investigation to better understand its potential risks and limitations.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide involves the reaction of 3-(3,4-dichlorophenyl)acrylic acid with 1-cyclohexene-1-ethanol in the presence of a base catalyst. The resulting product is then converted to the acrylamide derivative by reaction with acryloyl chloride. The final product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide has been widely used in scientific research to investigate the role of the CB1 receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of chronic pain, anxiety, depression, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-15-8-6-14(12-16(15)19)7-9-17(21)20-11-10-13-4-2-1-3-5-13/h4,6-9,12H,1-3,5,10-11H2,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWQALPZFBLUPV-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(3,4-dichlorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)


![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)

![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)